molecular formula C18H23N3O B2984650 2,2-dimethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 2034533-78-1

2,2-dimethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No. B2984650
CAS RN: 2034533-78-1
M. Wt: 297.402
InChI Key: OZLNXGCUGHEZIU-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.402. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Pyrazole Derivatives : Research involving the synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These derivatives show promise as novel classes of antimicrobial agents (Raju et al., 2016).

Novel Heterocyclic Ring Systems

  • Unexpected Products from Diazotization : The diazotization of an aminoisoquinoline led to the creation of a new heterocyclic ring system, showcasing the compound's versatility in generating structurally diverse molecules (Miller et al., 1996).

Schiff Base Supramolecular Structures

  • Antimicrobial and Thermal Stability : A study on Schiff base supramolecular structures and their metal complexes found these compounds to possess antimicrobial activity against various bacterial and fungal species. Their thermal stability adds to their potential for various applications (El-Sonbati et al., 2016).

Reactivity and Synthesis of Derivatives

  • Pyrazolyl Triazoloisoquinoline and Thia-diazolyl Isoquinoline Derivatives : The reactivity of 1-methylisoquinoline with certain halides under specific conditions affords the synthesis of pyrazolyl triazoloisoquinoline and thiadiazolyl isoquinoline derivatives, expanding the chemical diversity for potential applications (Hassaneen et al., 2011).

Antibacterial Activity of Ethyl 2-Amino Derivatives

  • Pyranoquinoline Derivatives : A study on the synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate showed moderate effectiveness against bacterial growth, highlighting its potential in antibacterial applications (Asghari et al., 2014).

Spectral Properties and Biomedical Applications

  • Fluorescent Properties for Biomedical Applications : Research on the spectral properties of new 7H-benzo[de]pyrazolo[5, 1-a]isoquinolin-7-ones revealed their potential as fluorescent markers in biomedical applications, due to their bright fluorescence in various states (Galunov et al., 2003).

properties

IUPAC Name

2,2-dimethyl-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-18(2,3)17(22)21-11-13-7-5-6-8-15(13)16(12-21)14-9-19-20(4)10-14/h5-10,16H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLNXGCUGHEZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C2=CC=CC=C2C1)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

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